molecular formula C21H24N2O4 B2473574 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide CAS No. 1100790-85-9

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2473574
CAS No.: 1100790-85-9
M. Wt: 368.433
InChI Key: DTJYQGOZGWWPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound provided for research and development purposes. This molecule features a multi-ring system that incorporates an indoline-2-carboxamide core, a structure of high interest in medicinal chemistry due to its presence in various biologically active molecules . The indoline scaffold is a privileged structure in drug discovery, often utilized in the design of compounds targeting a range of biological pathways . The structure is further functionalized with a 3,4-dimethoxyphenyl acetyl group and an N-ethyl carboxamide. The dimethoxyphenyl moiety is a common pharmacophore found in compounds with documented biological activities , while the carboxamide group is a prevalent and critical functional group in pharmaceuticals and biological systems, known for its role in molecular recognition and stability . Compounds with similar structural motifs, such as quinolinone-carboxamides, have been investigated for a diverse spectrum of activities, including potential anti-inflammatory and antioxidant effects . The integration of these features makes this compound a valuable building block for researchers exploring new chemical entities in areas such as inhibitor design, receptor modulation, and the development of novel multi-target agents . This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use. Researchers are responsible for characterizing the compound for their specific applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)acetyl]-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-22-21(25)17-13-15-7-5-6-8-16(15)23(17)20(24)12-14-9-10-18(26-2)19(11-14)27-3/h5-11,17H,4,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJYQGOZGWWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanol with methanesulfonic acid as a catalyst . This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the dimethoxyphenyl and acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
  • Substitution : Participating in nucleophilic substitution reactions to introduce new functional groups.

These reactions are essential for developing more complex organic molecules and exploring new synthetic pathways.

Biology

Research indicates that this compound has significant biological activities:

  • Anti-HIV Properties : Preliminary studies suggest that it may inhibit HIV replication through interaction with viral enzymes or host cell receptors.
  • Anti-inflammatory Effects : Investigations have shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated inhibition of cell proliferation with mean GI50 values indicating effective doses against tumor cells.

Anticancer Activity Assessment

A study conducted by the National Cancer Institute (NCI) evaluated the cytotoxicity of this compound across a panel of approximately sixty cancer cell lines. The results highlighted an average growth inhibition rate of 12.53%, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Rip-B contains a benzamide group attached to a 3,4-dimethoxyphenethylamine chain, differing from the target compound’s indoline carboxamide and acetylated side chain.
  • Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, indicating efficient preparation for benzamide derivatives .
  • Properties : Melting point (90°C) and NMR data (Tables 1 and 2 in ) suggest moderate crystallinity and structural stability.
  • Key Difference : The indoline ring in the target compound may enhance lipophilicity and alter binding affinity compared to Rip-B’s simpler benzamide structure.
Lignin Model Compounds (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone)
  • Structure : These compounds share the 3,4-dimethoxyphenyl group but feature β-O-4 ether linkages instead of acetyl or carboxamide bonds.
  • Reactivity: Under alkaline conditions (KOtBu/tBuOH), β-O-4 bonds in lignin models cleave rapidly, with oxidized products like 3,4-dimethoxybenzoic acid forming . The acetyl group in the target compound may confer greater resistance to alkaline cleavage compared to ethanone or ether linkages.
  • Steric Effects : Studies show that substituent positions (e.g., methoxy groups) and stereochemistry (erythro vs. threo isomers) significantly influence reaction rates, suggesting that the target compound’s indoline structure could sterically hinder certain reactions .
2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: A cyanoacetamide derivative lacking the 3,4-dimethoxyphenyl group but sharing a carboxamide functional group.

Comparative Data Table

Compound Name Key Functional Groups Substituents Notable Properties Reference
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide Indoline carboxamide, acetyl group 3,4-Dimethoxyphenyl, N-ethyl Hypothesized enhanced lipophilicity and stability due to indoline and acetyl groups N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl 80% yield, 90°C melting point, moderate crystallinity
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone β-O-4 ether, ethanone 3,4-Dimethoxyphenyl Rapid cleavage under alkaline conditions (0.5 mol/l KOtBu, 30°C)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, carboxamide Methylamino Unstudied toxicological profile

Key Research Findings

Synthetic Efficiency : Benzamide derivatives like Rip-B are synthesized efficiently (80% yield), but indoline-based carboxamides may require more complex routes .

Alkaline Stability : The acetyl group in the target compound likely improves stability compared to lignin model compounds with β-O-4 bonds, which degrade rapidly in alkaline environments .

Toxicological Gaps: Similar to 2-cyano-N-[(methylamino)carbonyl]acetamide, the target compound’s safety profile remains understudied, necessitating further investigation .

Biological Activity

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide is a synthetic compound belonging to the indoline derivatives class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The aim of this article is to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, with a molecular weight of 368.4 g/mol. The structure features an indoline core with a dimethoxyphenyl acetyl side chain.

Physical Properties

PropertyValue
Molecular Weight368.4 g/mol
Molecular FormulaC21H24N2O4
CAS Number1100790-85-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, which modulate various biological processes. For instance, preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by affecting signaling pathways involved in cell proliferation and apoptosis.

Therapeutic Applications

  • Anti-Cancer Activity : Research indicates that this compound may have potential as an anticancer agent. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its efficacy and mechanism of action.
  • Anti-Inflammatory Properties : The compound has also been explored for its anti-inflammatory potential, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Given the increasing interest in neurodegenerative diseases, studies are being conducted to evaluate the compound's ability to inhibit enzymes like acetylcholinesterase (AChE) and β-site APP cleaving enzyme (BACE1), both implicated in Alzheimer's disease pathology .

Case Studies and Research Findings

Recent studies have focused on the multitarget-directed approach for drug development using compounds like this compound. For example:

  • AChE Inhibition : In vitro assays have shown that compounds with similar structures can inhibit AChE effectively, which is crucial for managing Alzheimer's disease symptoms . The IC50 values for lead compounds were determined, indicating significant inhibition at micromolar concentrations.
  • Cytotoxicity Testing : Various cancer cell lines were treated with this compound to assess cytotoxic effects. Results indicated a dose-dependent response, suggesting potential for further development as an anticancer therapeutic.

Similar Compounds

Compound NameBiological Activity
(3,4-Dimethoxyphenyl)acetyl chlorideUsed in the preparation of various derivatives; exhibits similar reactivity
N-ethylindoline derivativesShare the indoline core structure; show similar therapeutic potentials

Uniqueness of this compound

This compound's unique combination of structural features contributes to its distinctive chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry.

Q & A

Basic Research Question: What are the optimal synthetic routes for 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide?

Methodological Answer:
The synthesis of this compound likely involves multi-step procedures, including:

  • Acylation of indoline : Reacting indoline-2-carboxamide derivatives with activated acylating agents (e.g., 3,4-dimethoxyphenylacetyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
  • N-ethylation : Introducing the ethyl group via nucleophilic substitution or reductive amination, using reagents like ethyl iodide or sodium cyanoborohydride in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product.
    Key challenges include controlling regioselectivity during acylation and minimizing byproducts from the dimethoxyphenyl group’s reactivity .

Advanced Research Question: How can computational modeling resolve contradictions in reaction yields for structurally similar compounds?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can predict reaction pathways and intermediate stabilities. For example:

  • Reaction path search : Identify low-energy transition states for acylation steps, which may explain yield discrepancies due to steric hindrance from the 3,4-dimethoxy substituents .
  • Solvent effects : Simulate solvent interactions (e.g., dichloromethane vs. THF) to optimize dielectric environments for intermediates .
    Contradictions in experimental yields (e.g., 2–5% vs. 10–15% for analogs) may arise from unaccounted side reactions, which can be validated via in silico screening .

Basic Research Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the indoline backbone, ethyl group, and dimethoxyphenylacetyl moiety. Aromatic protons in the 6.5–7.5 ppm range and methoxy signals at ~3.8 ppm are diagnostic .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~395) and purity (>95%) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Advanced Research Question: How can researchers address spectral data contradictions in structural analogs?

Methodological Answer:
Discrepancies in NMR or IR data (e.g., unexpected splitting of methoxy peaks) may arise from:

  • Conformational flexibility : Variable-temperature NMR or NOESY experiments to identify rotameric states of the acetamide group .
  • Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., oxidized dimethoxyphenyl derivatives) that skew spectral interpretations .
    Cross-referencing with synthetic intermediates (e.g., isolating the indoline precursor) can isolate contributions from specific functional groups .

Basic Research Question: What in vitro models are suitable for preliminary pharmacological screening?

Methodological Answer:

  • Enzyme inhibition assays : Target acetylcholinesterase or kinase enzymes using fluorogenic substrates (e.g., Ellman’s reagent for cholinesterase activity) .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity at 10–100 µM concentrations .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify potential CNS activity .

Advanced Research Question: How can researchers reconcile contradictory results in receptor binding affinity studies?

Methodological Answer:
Conflicting data (e.g., high affinity in one study vs. low in another) may stem from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting ligand-receptor interactions .
  • Receptor subtype selectivity : Screening against isoforms (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) using transfected cell lines .
  • Molecular docking : Validate binding poses using crystal structures of homologous receptors (e.g., PDB entries for serotonin receptors) to identify critical H-bonding or π-π interactions with the dimethoxyphenyl group .

Basic Research Question: What strategies are recommended for stability and metabolic studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • Liver microsome assays : Incubate with human or rat liver microsomes (NADPH cofactor) to profile phase I metabolites (e.g., O-demethylation of methoxy groups) .
  • Plasma stability : Assess hydrolysis in human plasma (37°C, 1–24 hours) to evaluate esterase susceptibility of the acetamide moiety .

Advanced Research Question: How can discrepancies in metabolic pathway predictions be resolved?

Methodological Answer:
Conflicts between in silico predictions (e.g., CYP3A4 vs. CYP2D6 dominance) and experimental data require:

  • Isotope labeling : Use 13^{13}C-methoxy groups to track demethylation via LC-MS fragmentation patterns .
  • CYP enzyme inhibition : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic routes .
  • Cross-species comparisons : Compare human, rat, and zebrafish metabolite profiles to identify conserved pathways .

Basic Research Question: What computational tools are recommended for SAR studies?

Methodological Answer:

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .
  • Docking simulations : AutoDock Vina or Glide to predict interactions between the indoline core and target proteins .
  • ADMET prediction : SwissADME or pkCSM to estimate solubility, permeability, and toxicity risks .

Advanced Research Question: How can force field limitations impact molecular dynamics simulations of this compound?

Methodological Answer:
Standard force fields (e.g., GAFF) may inadequately model:

  • Methoxy group dynamics : Parameterize torsional angles using DFT-derived energy profiles to avoid underestimating rotational barriers .
  • Solvent interactions : Explicit solvent models (e.g., TIP3P water) are critical for simulating hydrogen bonding between the acetamide and aqueous environments .
    Validation against experimental data (e.g., NMR coupling constants) ensures force field accuracy .

Basic Research Question: What in vivo models are appropriate for toxicity screening?

Methodological Answer:

  • Zebrafish embryos : Assess developmental toxicity (e.g., LC50_{50}) and organ-specific effects at 24–96 hours post-fertilization .
  • Rodent acute toxicity : Single-dose studies (OECD 423) to determine LD50_{50} and observe neurological or hepatic effects .

Advanced Research Question: How can researchers address contradictions in reported toxicity mechanisms?

Methodological Answer:
Discrepancies may arise from:

  • Oxidative stress pathways : Measure ROS levels (DCFH-DA assay) and antioxidant enzyme activity (SOD, catalase) across models .
  • Transcriptomic profiling : RNA-seq or qPCR to compare gene expression changes (e.g., CYP450 isoforms) in liver vs. kidney tissues .
  • Metabolomic correlation : Integrate toxicity data with metabolite profiles to identify biomarkers (e.g., glutathione depletion) .

Basic Research Question: How should researchers design experiments to resolve data contradictions across studies?

Methodological Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, solvent concentration) and share raw datasets .
  • Blind validation : Collaborate with independent labs to replicate key findings (e.g., IC50_{50} values) .
  • Meta-analysis : Pool data from analogous compounds (e.g., indoline-2-carboxamides) to identify trends obscured by small sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.